

Spectroscopic data (IR, UV-Vis) for Bis(2-aminoacetoxy)copper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(2-aminoacetoxy)copper*

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An In-depth Technical Guide to the Spectroscopic Data (IR, UV-Vis) of Bis(glycinato)copper(II)

Introduction

Bis(glycinato)copper(II), often referred to by the non-standard name **bis(2-aminoacetoxy)copper**, is a coordination complex of significant interest due to its biological relevance and intriguing structural chemistry.^{[1][2]} This guide provides a comprehensive overview of the infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic data for the cis- and trans-isomers of bis(glycinato)copper(II). Detailed experimental protocols for acquiring this data are also presented, targeting researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data

The spectroscopic properties of bis(glycinato)copper(II) are crucial for its characterization and differentiation between its geometric isomers.^[1] Infrared spectroscopy, in particular, serves as an accessible method for distinguishing between the cis and trans forms.^{[1][3]}

Infrared (IR) Spectroscopy

The IR spectra of the cis- and trans-isomers of bis(glycinato)copper(II) exhibit distinct differences, particularly in the regions associated with N-H, C=O, and Cu-N/Cu-O stretching vibrations. The higher symmetry of the trans-isomer generally results in fewer observed IR bands compared to the cis-isomer.^[4]

Table 1: Key IR Absorption Bands for Cis- and Trans-Bis(glycinato)copper(II) Monohydrate

Functional Group	Vibration Mode	cis-Isomer (cm ⁻¹)	trans-Isomer (cm ⁻¹)	Reference(s)
N-H	Stretching	3356 - 3250	3320 - 3260	[5]
C=O (coordinated)	Stretching	~1578	Not specified	[4][5]
C-O	Stretching	~1408	Not specified	[4][5]
Cu-N	Stretching	~486	Not specified	[5]
O-H (crystal water)	Stretching	~3464	Not specified	[5]

Note: The exact positions of the absorption bands can vary slightly depending on the sample preparation and instrumentation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the d-d electronic transitions of the copper(II) ion in the complex. The position of the maximum absorption wavelength (λ_{max}) is sensitive to the coordination environment and geometry of the complex.

Table 2: UV-Vis Absorption Data for Bis(glycinato)copper(II) Complexes in Aqueous Solution

Complex Species	λ_{max} (nm)	Molar Absorptivity (ϵ)	Reference(s)
[Cu(gly)] ⁺	Not specified	Not specified	[6][7]
[Cu(gly) ₂]	~620	Not specified	[8]
Cu ²⁺ (aq)	~810	Not specified	[9]

Note: The UV-Vis spectrum of copper(II) glycinate solutions can be complex due to the presence of multiple species in equilibrium.[6][7]

Experimental Protocols

The following sections detail the methodologies for the synthesis of bis(glycinato)copper(II) and the acquisition of its IR and UV-Vis spectra.

Synthesis of Bis(glycinato)copper(II)

The synthesis of bis(glycinato)copper(II) typically yields the cis-isomer, which can then be converted to the trans-isomer through thermal isomerization.^{[1][10]}

Synthesis of cis-Bis(glycinato)copper(II) Monohydrate:

- Dissolve copper(II) acetate in hot water.^[11]
- Add an equimolar amount of glycine dissolved in hot water to the copper(II) acetate solution.^[11]
- Heat the resulting mixture, and then allow it to cool to facilitate the crystallization of the product.^[11]
- Filter the blue, needle-like crystals, wash with ethanol and ether, and air dry.^[11]

Thermal Isomerization to trans-Bis(glycinato)copper(II):

- Heat the cis-isomer in an oven at a controlled temperature (e.g., 180 °C) for a specified duration.^[10]
- The color of the complex will change from blue to a more violet-blue, indicating the conversion to the trans-isomer.^[10]

Infrared (IR) Spectroscopy Protocol

- Sample Preparation: Prepare the solid sample as a KBr pellet or a Nujol mull.^{[12][13]} For the KBr pellet method, grind a small amount of the sample with dry potassium bromide and press it into a transparent disk. For the Nujol mull method, grind the sample with a drop of Nujol oil to form a paste and place it between two salt plates (e.g., KBr or NaCl).^[13]

- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.^[4]^[14] Record a background spectrum of the empty sample holder or the salt plates with Nujol.
- Data Acquisition: Place the prepared sample in the spectrometer's sample compartment and record the spectrum over the desired range (typically 4000-400 cm^{-1}).^[15]
- Data Analysis: Identify the characteristic absorption bands and compare them to known values for the cis- and trans-isomers.^[3]

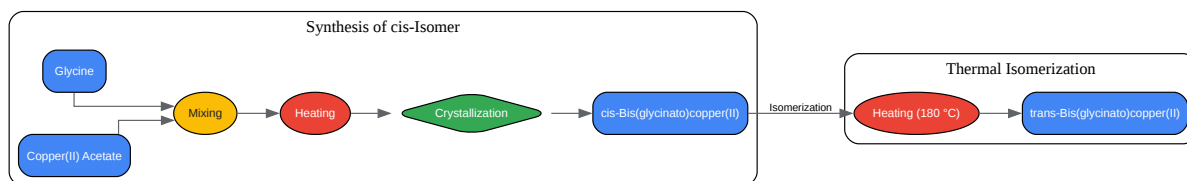
Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol

- Sample Preparation: Prepare solutions of the copper(II) glycinate complex in a suitable solvent, typically deionized water, at a known concentration.^[16]^[17]
- Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.^[16]^[17] Fill a cuvette with the solvent to be used as a blank and place it in the reference beam path.
- Data Acquisition: Fill a matched cuvette with the sample solution and place it in the sample beam path. Scan the absorbance of the sample over the desired wavelength range (e.g., 400-900 nm).^[16]^[17]
- Data Analysis: Determine the wavelength of maximum absorbance (λ_{max}) and the corresponding absorbance value. The molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon bc$), where A is the absorbance, b is the path length of the cuvette, and c is the concentration of the solution.^[16]

Visualizations

Synthesis and Isomerization Workflow

The following diagram illustrates the experimental workflow for the synthesis of cis-bis(glycinato)copper(II) and its subsequent thermal isomerization to the trans-isomer.

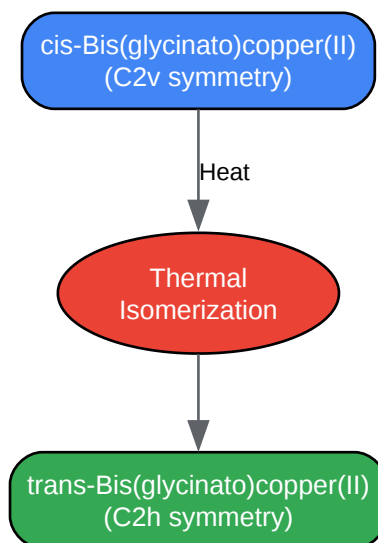


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Caption: Workflow for the synthesis of cis-bis(glycinato)copper(II) and its thermal isomerization.

Structural Relationship of Isomers

This diagram illustrates the structural difference and the isomerization process between the cis and trans forms of bis(glycinato)copper(II).



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Caption: Structural relationship and isomerization of bis(glycinato)copper(II).

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- 14. Figure 1. IR Spectra of cis-bis(glycenato)copper (II) monohydrate complex: (Measured in ALPHA Bruker PlatinumATR FTIR spectrophotometer) : Assessment of Greenness of Various Routes of Synthesis of cis and trans Isomers of Bis(glycinato)copper(II) Monohydrate: An Undergraduate Chemistry Experiment : Science and Education Publishing [pubs.sciepub.com]
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- To cite this document: BenchChem. [Spectroscopic data (IR, UV-Vis) for Bis(2-aminoacetoxycopper)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075891#spectroscopic-data-ir-uv-vis-for-bis-2-aminoacetoxycopper]

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